3-Hydroxy-2-iodo-6-methylpyridine

Catalog No.
S1547971
CAS No.
23003-30-7
M.F
C6H6INO
M. Wt
235.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-iodo-6-methylpyridine

CAS Number

23003-30-7

Product Name

3-Hydroxy-2-iodo-6-methylpyridine

IUPAC Name

2-iodo-6-methylpyridin-3-ol

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

InChI

InChI=1S/C6H6INO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3

InChI Key

HRZOWBGCOJWHDY-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)I

Canonical SMILES

CC1=NC(=C(C=C1)O)I

The exact mass of the compound 2-Iodo-6-methylpyridin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxy-2-iodo-6-methylpyridine (also known as 2-iodo-6-methylpyridin-3-ol) is a multi-functionalized heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates. Characterized by a C2-iodine atom, a C3-hydroxyl group, and a C6-methyl group, this compound serves as a precursor for tandem cross-coupling and intramolecular cyclization reactions. Its most prominent industrial application is the construction of furo[3,2-b]pyridine ring systems, which are critical pharmacophores in the development of orexin receptor agonists, spinal muscular atrophy (SMA) therapeutics, and PDE10A inhibitors [1]. For procurement and process chemistry, the compound’s value lies in its pre-installed iodine, which offers superior cross-coupling kinetics compared to lighter halogens, while the adjacent hydroxyl group enables immediate cyclization without requiring additional deprotection steps [2].

Research Fit

Building Block For palladium-catalyzed cross-coupling reactions
Solid Form High-melting powder simplifies handling and purification
Functional Handle 3-hydroxy group enables further derivatization or H-bonding

Substituting 3-Hydroxy-2-iodo-6-methylpyridine with generic analogs or lighter halides severely disrupts standard synthetic workflows. While 2-bromo-6-methylpyridin-3-ol offers a similar structural scaffold, the carbon-bromine bond possesses a significantly higher activation energy in standard palladium-catalyzed Sonogashira couplings. This forces process chemists to abandon mild reaction conditions in favor of harsh thermal environments (e.g., 120 °C) or specialized nickel-based catalyst systems, which can degrade sensitive functional groups on the coupling partner [1]. Furthermore, substituting with uniodinated 3-hydroxy-6-methylpyridine shifts the burden of halogenation to the buyer, introducing a low-yielding (typically ~50%) and difficult-to-purify iodination step into the manufacturing critical path . Consequently, exact procurement of the pre-iodinated, methylated compound is essential for maintaining high-throughput, mild-condition synthesis of fused heterocyclic libraries.

Substitution Risk

Halogen Reactivity Iodo substituent offers distinct oxidative addition kinetics vs bromo/chloro analogs
Hydroxyl Functionality Non-hydroxylated 2-iodo-6-methylpyridine lacks H-bonding and alters solubility
Regioisomeric Profile Methyl at 6-position differentiates from 3-hydroxy-2-iodopyridine in electronic and steric effects

Activation Energy and Catalytic Mildness: Iodo vs. Bromo Substitution

In tandem Sonogashira coupling-cyclization reactions, the halogen identity at the C2 position dictates the required catalytic harshness. The iodo-compound (CAS 23003-30-7) readily undergoes coupling with terminal alkynes using standard (PPh3)2PdCl2/CuI catalysts at mild temperatures (45 °C) [1]. In contrast, the bromo-analog (2-bromo-6-methylpyridin-3-ol) is generally unreactive under these standard conditions, requiring a shift to specialized NiCl2-based systems and elevated temperatures (120 °C) to achieve comparable cyclization [2].

Evidence DimensionReaction temperature and catalyst requirements for tandem cyclization
Target Compound DataComplete conversion using standard Pd/Cu catalysis at 45 °C.
Comparator Or Baseline2-Bromo-6-methylpyridin-3-ol requires specialized NiCl2 catalysis at 120 °C.
Quantified DifferenceThe iodo-compound enables a 75 °C reduction in processing temperature and eliminates the need for non-standard catalyst optimization.
ConditionsTandem Sonogashira coupling and intramolecular cyclization with terminal alkynes.

Procuring the highly reactive iodo-variant allows for mild coupling conditions, preventing the thermal degradation of sensitive functional groups in complex pharmaceutical intermediates.

Mol. Weight & Density
Data to verify
235.02 g/mol, 1.8615 g/cm³
vs 219.02 g/mol, 1.8 g/cm³
7.3% higher mass, 3.4% higher density
Estimated values; verify with lot-specific data

Process Efficiency: Procured Building Block vs. In-House Halogenation

For industrial scale-up, the decision to procure the pre-iodinated building block versus synthesizing it in-house from the uniodinated precursor significantly impacts overall yield. Direct iodination of 3-hydroxy-6-methylpyridine using standard iodine and sodium hydroxide protocols typically limits isolated yields to approximately 50% due to side reactions and purification losses . Procuring the pre-functionalized 3-hydroxy-2-iodo-6-methylpyridine guarantees high purity and immediate readiness for cross-coupling.

Evidence DimensionSynthetic yield and process efficiency
Target Compound DataCommercially procured compound provides >97% purity for immediate downstream use.
Comparator Or BaselineIn-house iodination of 3-hydroxy-6-methylpyridine yields ~50%.
Quantified DifferencePurchasing the compound eliminates a 50%-loss synthetic step and removes the requirement for handling elemental halogens.
ConditionsStandard laboratory or industrial scale-up of halogenated pyridine precursors.

Eliminating a low-yielding, halogen-intensive synthesis step directly improves manufacturing throughput and reduces waste disposal costs.

Melting Point
Reported
197–199 °C
vs ~34.9 °C
Over 160 °C higher; enables solid-state handling
Use as identity and purity indicator

Late-Stage Functionalization: The Structural Necessity of the C6-Methyl Group

The presence of the C6-methyl group is a critical differentiator when selecting a pyridinol building block for complex pharmacophores. Following the cyclization of 3-hydroxy-2-iodo-6-methylpyridine into a furo[3,2-b]pyridine core, the C6-methyl group (now at the C5 position of the fused ring) serves as an essential handle for late-stage functionalization. It can be directly brominated using N-bromosuccinimide (NBS) to yield a bromomethyl intermediate, which is strictly required for synthesizing specific PDE10A inhibitors [1]. The des-methyl analog (2-iodo-pyridin-3-ol) entirely lacks this capability.

Evidence DimensionDownstream derivatization capability
Target Compound DataEnables quantitative post-cyclization bromination to form bromomethyl-linked intermediates.
Comparator Or Baseline2-Iodo-pyridin-3-ol (des-methyl analog) provides 0% viability for this specific functionalization pathway.
Quantified DifferenceThe target compound provides a 100% enabling pathway for creating bromomethyl-linked macrocycles, whereas the comparator cannot be used for these architectures.
ConditionsPost-cyclization late-stage functionalization using NBS bromination.

Buyers targeting specific macrocyclic urea or PDE10A inhibitor scaffolds must procure the C6-methylated variant to ensure the necessary structural handles are present for final API assembly.

H-Bond Donors
Reported
1 donor
vs 0 donors
Enables hydrogen bonding and alters solubility
Structural attribute from PubChem
LogP & TPSA
Reported
LogP 1.70, TPSA 33.12 Ų
vs LogP 2.29, TPSA 12.9 Ų
Lower lipophilicity, higher polarity; affects ADME prediction
Computed values; verify experimentally

Synthesis of Furo[3,2-b]pyridine Pharmacophores

The primary industrial application for 3-hydroxy-2-iodo-6-methylpyridine is acting as a bifunctional precursor for tandem Sonogashira coupling and intramolecular cyclization. It is the optimal procurement choice when mild reaction conditions (e.g., 45 °C) are required to build fused heterocyclic systems without degrading sensitive functional groups [1].

Development of Macrocyclic Orexin Receptor Agonists

In medicinal chemistry, this specific compound is utilized to construct the core structural motifs of macrocyclic urea orexin receptor agonists. Its precise substitution pattern ensures the correct geometry and reactivity for high-yield macrocyclization [1].

Production of PDE10A Inhibitor Intermediates

The compound is essential for workflows requiring late-stage functionalization. Following cyclization, the C6-methyl group serves as a critical handle for NBS bromination, enabling the attachment of complex aryl or heteroaryl side chains necessary for PDE10A enzyme inhibition [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis purification
High-melting solid form
Crystallization ease and purity confirmation
Medicinal chemistry solubility tuning
Lower LogP and higher TPSA vs non-hydroxylated analog
Aqueous solubility and permeability profiling
Cross-coupling building block
Iodo leaving group on a stable crystalline aryl iodide
Reaction yields and reagent handling robustness

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23003-30-7

Wikipedia

3-Hydroxy-2-iodo-6-methylpyridine

Explore Compound Types